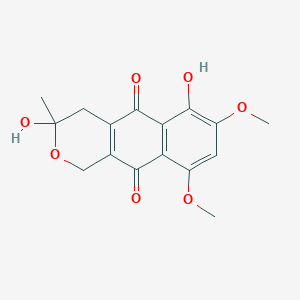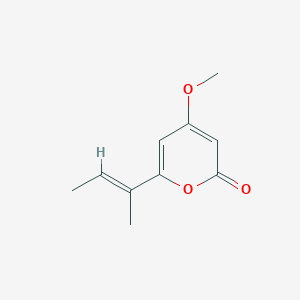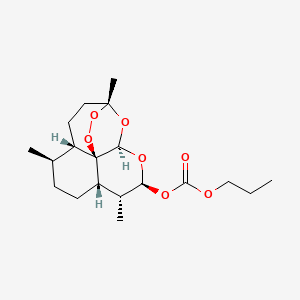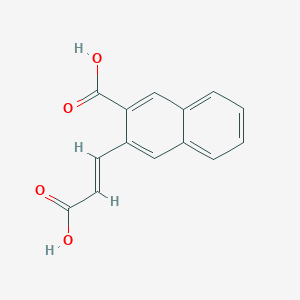
VTP-27999
描述
VTP27999 是一种烷基胺类肾素抑制剂,在临床应用方面显示出潜力,特别是在治疗高血压方面。 它是一种小分子,化学式为 C26H41ClN4O5,分子量为 525.08 g/mol 。 该化合物在相关和无关的脱靶方面表现出优异的选择性,具有良好的口服生物利用度,并且在动物模型中具有疗效 .
科学研究应用
化学: 该化合物用作研究肾素抑制和构效关系的模型分子。
生物学: VTP27999 用于生物学研究,以了解其对肾素活性的影响及其潜在的治疗益处。
医学: VTP27999 的主要应用是治疗高血压,它在动物模型中显示出疗效,并在临床应用中具有潜力.
工业: 该化合物可用于开发新的降压药和其他治疗剂.
作用机制
VTP27999 通过抑制肾素发挥作用,肾素是一种参与肾素-血管紧张素-醛固酮系统 (RAAS) 的酶。通过抑制肾素,VTP27999 减少了血管紧张素 I 的产生,进而减少了血管紧张素 II 的形成,血管紧张素 II 是一种强烈的血管收缩剂。 这导致血压降低,缓解高血压 。 VTP27999 的分子靶标包括肾素的活性位点,它在那里结合并阻止酶催化血管紧张素原转化为血管紧张素 I .
准备方法
合成路线和反应条件
VTP27999 的合成涉及一系列化学反应,包括极性官能团的引入和环己基甲基的替换为 ®-(四氢吡喃-3-基)甲基 。 反应条件通常涉及使用四氢呋喃 (THF) 等溶剂和 N,O-二甲基羟胺盐酸盐等试剂 .
工业生产方法
VTP27999 的工业生产方法尚未得到广泛的记录,但合成可能遵循类似于实验室环境中使用的路线,并针对规模化和效率进行了优化。 可以使用自动化合成和纯化技术来确保最终产品的稳定性和纯度 .
化学反应分析
反应类型
VTP27999 经历了各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原: 可以进行还原反应来修饰分子中的官能团。
常用试剂和条件
在涉及 VTP27999 的反应中常用的试剂包括溴乙酸乙酯、无水二甲基甲酰胺 (DMF) 和其他有机溶剂 。 反应条件通常涉及受控温度和使用催化剂来促进所需的转化。
形成的主要产物
VTP27999 反应形成的主要产物取决于所用反应条件和试剂。 例如,氧化反应可能会产生氧化衍生物,而取代反应可能会导致各种取代类似物 .
相似化合物的比较
类似化合物
阿利沙坦: 另一种用于治疗高血压的肾素抑制剂。
瑞米肾素: 具有类似作用机制的肾素抑制剂。
赞奇肾素: 同类肾素抑制剂中的另一种化合物.
VTP27999 的独特性
VTP27999 的独特性在于其优异的选择性、良好的口服生物利用度和在动物模型中的疗效。 它在临床应用方面显示出潜力,且脱靶效应最小,使其成为进一步开发的有希望的候选者 .
属性
IUPAC Name |
methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41ClN4O5/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32)/t19-,21-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWASIVXQMMPLM-ZXMXYHOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583133 | |
| Record name | Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942142-51-0 | |
| Record name | VTP-27999 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942142510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VTP-27999 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12416 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VTP-27999 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/254XY8NV84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is VTP-27999 and how does it work?
A1: this compound (Methyl (2-((R)-(3-chlorophenyl)((R)-1-(((S)-2-(methylamino)-3-((R)-tetrahydro-2H-pyran-3-yl)propyl)carbamoyl)piperidin-3-yl)methoxy)ethyl)carbamate) is a potent and selective renin inhibitor. [] It works by binding to renin, the rate-limiting enzyme in the renin-angiotensin system (RAS), and preventing the conversion of angiotensinogen to angiotensin I. [, ] This inhibition leads to a reduction in the production of angiotensin II, a potent vasoconstrictor, ultimately lowering blood pressure. []
Q2: How does this compound differ from aliskiren, another renin inhibitor?
A2: While both this compound and aliskiren inhibit renin, they exhibit several key differences:
- Prorenin interaction: Unlike aliskiren, this compound does not unfold prorenin, the inactive precursor of renin. []
- Immunoreactivity: this compound increases renin immunoreactivity in assays by affecting antibody affinity, which is not observed with aliskiren. []
- Intracellular accumulation: this compound accumulates to a greater extent within renin-synthesizing cells compared to aliskiren, leading to more potent blockade of intracellular renin. [, ]
- (Pro)renin receptor interaction: this compound, but not aliskiren, can block renin's ability to activate the (pro)renin receptor ((P)RR) and induce downstream signaling. []
Q3: What is the significance of this compound's ability to block intracellular renin?
A3: this compound's enhanced intracellular accumulation allows it to inhibit renin even before its release from cells. [] This contributes to its long-lasting effects, exceeding what would be expected based solely on its plasma half-life. []
Q4: What have studies shown regarding this compound's effect on renal function?
A4: Studies in salt-depleted healthy volunteers have demonstrated that this compound can induce significant increases in renal plasma flow (RPF) and glomerular filtration rate (GFR) in a dose-dependent manner. [] Importantly, these effects reached a maximum at a dose of 300mg, indicating that this compound can achieve maximal renal renin blockade at this dosage. []
Q5: What are the implications of the (P)RR's role in renin release as revealed by this compound research?
A5: Research using this compound has provided valuable insights into the function of the (P)RR. Knockdown experiments revealed that the (P)RR is crucial for the conversion of prorenin to renin and plays a significant role in the constitutive release of both prorenin and renin. [] This discovery highlights the complex interplay between renin, prorenin, and the (P)RR in regulating the RAS.
Q6: What is the current status of this compound's clinical development?
A6: While this compound has shown promising results in preclinical studies and early clinical trials, it appears that its development has been discontinued. [] The specific reasons for this are not explicitly stated in the provided research papers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6beta-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylic acid](/img/structure/B1256261.png)
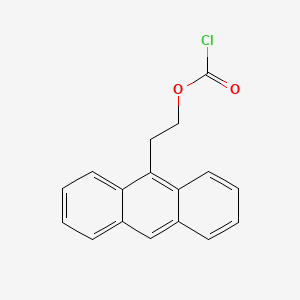
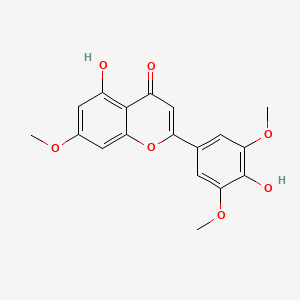
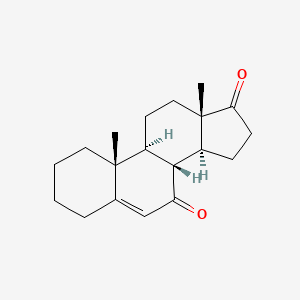
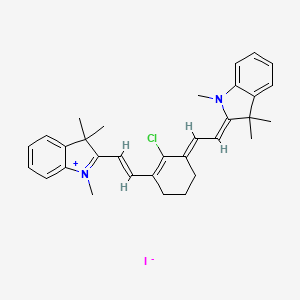
![2-(3,4-dichlorophenyl)-N-[(1R,2R)-5-methoxy-2-pyrrolidin-1-yl-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide;methanesulfonic acid](/img/structure/B1256270.png)
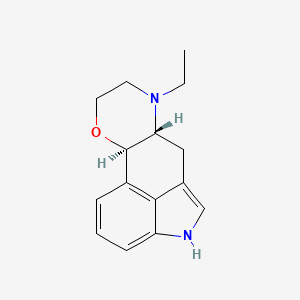
![3,6-Dimethyl-9-propan-2-ylspiro[4.5]dec-3-en-10-ol](/img/structure/B1256273.png)

